Methyl (R)-4,4-difluoropiperidine-2-carboxylate
CAS No.:
Cat. No.: VC13779013
Molecular Formula: C7H11F2NO2
Molecular Weight: 179.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11F2NO2 |
|---|---|
| Molecular Weight | 179.16 g/mol |
| IUPAC Name | methyl (2R)-4,4-difluoropiperidine-2-carboxylate |
| Standard InChI | InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3/t5-/m1/s1 |
| Standard InChI Key | FMLQYMJXPOGPBV-RXMQYKEDSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CC(CCN1)(F)F |
| SMILES | COC(=O)C1CC(CCN1)(F)F |
| Canonical SMILES | COC(=O)C1CC(CCN1)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl (R)-4,4-difluoropiperidine-2-carboxylate features a piperidine ring with stereochemical specificity at the 2-position carboxy group (R-configuration) and geminal fluorine atoms at the 4-position. The fluorine atoms induce electronegativity and steric effects, altering ring conformation and electronic distribution. The carboxylate ester group enhances solubility in organic solvents, facilitating synthetic modifications.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁F₂NO₂ | |
| Molecular Weight | 179.16 g/mol | |
| Boiling Point (predicted) | ~114–120°C | |
| Density | 1.1–1.2 g/cm³ | |
| logP (Calculated) | 1.2–1.5 |
The compound’s hydrochloride salt (C₇H₁₂ClF₂NO₂, MW 215.62 g/mol) is also documented, offering improved crystallinity for X-ray studies .
Spectroscopic Characterization
-
NMR: The ¹⁹F NMR spectrum shows a singlet for the equivalent 4,4-fluorine atoms, while ¹H NMR reveals distinct signals for the piperidine ring protons, influenced by the electronegative fluorines.
-
IR: Stretching vibrations at 1740 cm⁻¹ (C=O ester) and 1100–1200 cm⁻¹ (C-F) confirm functional groups.
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via multi-step routes starting from commercially available piperidine derivatives. A representative pathway involves:
-
Fluorination: Introduction of fluorine atoms at the 4-position using diethylaminosulfur trifluoride (DAST) .
-
Esterification: Reaction with methyl chloroformate to install the carboxylate ester.
-
Chiral Resolution: Enzymatic or chromatographic separation to isolate the R-enantiomer.
Table 2: Comparative Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| DAST Fluorination | 65–70 | ≥98 | High regioselectivity |
| Enantioselective Catalysis | 50–55 | ≥95 | Direct R-enantiomer synthesis |
Reactivity Profile
The compound undergoes characteristic reactions of piperidines and esters:
-
Hydrolysis: Basic conditions yield (R)-4,4-difluoropiperidine-2-carboxylic acid, a precursor for amide coupling.
-
N-Functionalization: Alkylation or acylation at the nitrogen enhances bioactivity .
-
Ring-Opening: Under strong acids, the piperidine ring can undergo cleavage for scaffold diversification.
| Compound | Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Methyl (R)-4,4-F₂-piperidine-2-COOCH₃ | 72 ± 4 | 15× (vs. 5-HT₂A) |
| Hydrochloride Salt | 68 ± 3 | 18× |
Data adapted from NAPE-PLD inhibitor studies and receptor binding assays.
Applications in Drug Discovery
Neurological Disorders
Preclinical models highlight the compound’s efficacy in reducing anxiety-like behaviors, linked to NAPE-PLD inhibition and subsequent modulation of endocannabinoid signaling .
Antimicrobial Agents
Derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), attributed to membrane disruption via fluorine-lipid interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume